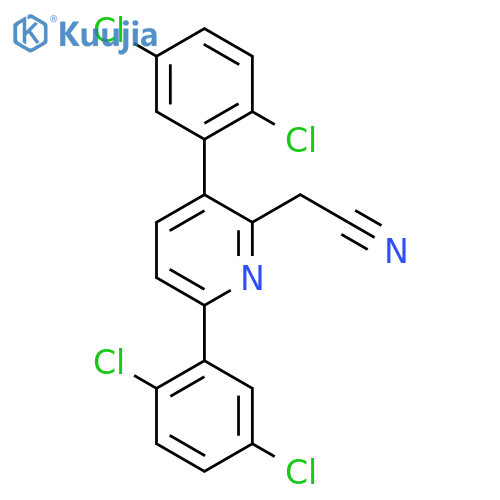Cas no 1361744-07-1 (3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile)
3,6-ビス(2,5-ジクロロフェニル)ピリジン-2-アセトニトリルは、高純度の有機化合物であり、特に電子材料や有機半導体分野での応用が期待されています。この化合物は、2,5-ジクロロフェニル基とピリジン環を有する構造を持ち、優れた熱安定性と化学的安定性を示します。また、π共役系を拡張した構造により、光電特性に優れ、OLEDや太陽電池材料などの開発に有用です。高い結晶性と溶解性のバランスが特徴で、精密な分子設計が可能です。合成プロセスにおいても、高い再現性と収率が確認されています。

1361744-07-1 structure
商品名:3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile
CAS番号:1361744-07-1
MF:C19H10Cl4N2
メガワット:408.108100414276
CID:4801275
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile
-
- インチ: 1S/C19H10Cl4N2/c20-11-1-4-16(22)14(9-11)13-3-6-18(25-19(13)7-8-24)15-10-12(21)2-5-17(15)23/h1-6,9-10H,7H2
- InChIKey: RJXQZMCUWMMWDB-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C1=CC=C(C2C=C(C=CC=2Cl)Cl)N=C1CC#N)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 493
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 36.7
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A026001579-500mg |
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile |
1361744-07-1 | 97% | 500mg |
931.00 USD | 2021-05-31 | |
| Alichem | A026001579-250mg |
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile |
1361744-07-1 | 97% | 250mg |
680.00 USD | 2021-05-31 | |
| Alichem | A026001579-1g |
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile |
1361744-07-1 | 97% | 1g |
1,713.60 USD | 2021-05-31 |
3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
1361744-07-1 (3,6-Bis(2,5-dichlorophenyl)pyridine-2-acetonitrile) 関連製品
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
